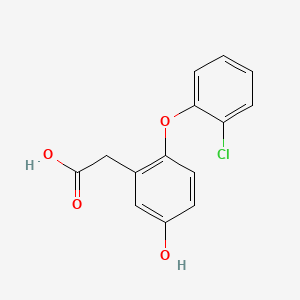
Cyanine 5.5 azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine 5.5 azide is a potent fluorescent dye widely used in various scientific fields. It is known for its ability to label DNA and its application in near-infrared live organism imaging. The compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5.5 azide typically involves the reaction of a cyanine dye precursor with an azide-containing reagent. One common method includes the reaction of 1,3-disulfonic acid-6-naphthylhydrazine with methyl isopropyl ketone to generate 1,1,2-trimethyl-benzindole-1,3-disulphonate. This intermediate is then reacted with ethyl iodide and 6-bromocaproic acid to produce N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulphonate and N-(epsilon-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulphonate. These products are further reacted with beta-anilino-acraldehyde-anil-hydrochloride to prepare Cyanine 5.5 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as thin-layer chromatography and repeated crystallization to obtain a pure product .
化学反应分析
Types of Reactions
Cyanine 5.5 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling applications .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): Requires a copper catalyst, typically copper(I) sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and can proceed under mild conditions, often in aqueous solutions at room temperature.
Major Products Formed
The major products formed from these reactions are bioconjugates where this compound is covalently attached to biomolecules such as peptides, proteins, or nucleic acids. These conjugates are used for various imaging and analytical applications .
科学研究应用
Cyanine 5.5 azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling of biomolecules for fluorescence imaging, enabling the visualization of cellular processes and molecular interactions.
Medicine: Utilized in near-infrared imaging for in vivo studies, including tumor imaging and tracking of drug delivery systems.
Industry: Applied in the development of diagnostic assays and biosensors .
作用机制
Cyanine 5.5 azide exerts its effects through its fluorescent properties and its ability to undergo specific chemical reactions. The azide group allows it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This mechanism enables the precise labeling of biomolecules, facilitating their detection and analysis in various applications .
相似化合物的比较
Cyanine 5.5 azide is part of the cyanine dye family, which includes other compounds such as Cyanine 3.5 azide and Cyanine 5.5 monoacid. Compared to these similar compounds, this compound offers unique advantages:
Higher Photostability: this compound exhibits greater resistance to photobleaching, making it suitable for long-term imaging studies.
Near-Infrared Emission: Its emission wavelength in the near-infrared range allows for deeper tissue penetration and reduced background fluorescence in biological samples.
Versatility in Click Chemistry: The azide group enables efficient and specific bioconjugation reactions, enhancing its utility in various research applications
Similar compounds include:
- Cyanine 3.5 azide
- Cyanine 5.5 monoacid
- Cyanine 5.5 bisacid
This compound stands out due to its superior photostability and near-infrared emission properties, making it a preferred choice for advanced imaging and labeling applications.
属性
分子式 |
C43H49ClN6O |
|---|---|
分子量 |
701.3 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C43H48N6O.ClH/c1-42(2)37(48(5)35-26-24-31-17-11-13-19-33(31)40(35)42)21-8-6-9-22-38-43(3,4)41-34-20-14-12-18-32(34)25-27-36(41)49(38)30-15-7-10-23-39(50)45-28-16-29-46-47-44;/h6,8-9,11-14,17-22,24-27H,7,10,15-16,23,28-30H2,1-5H3;1H |
InChI 键 |
KOVQVUIEVDGEDR-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)


![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)


![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)





